6-Nitro-1,2,3-benzothiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 6-Nitro-1,2,3-benzothiadiazole derivatives can be achieved through several methods. A convenient one-pot synthesis involves the reaction of o-nitroanilines with sulfur monochloride, yielding nitro derivatives of 2,1,3-benzothiadiazole 1-oxides with good prospects due to their high in vitro release of nitric oxide (Konstantinova et al., 2018). Another method includes the nitration of certain precursors, leading to compound formation through subsequent reactions, showcasing the versatility in synthesizing these compounds (Komin & Carmack, 1975).
Molecular Structure Analysis
Molecular structure analysis reveals the planarity and orientation of the benzothiazole system and its substituents, which play crucial roles in determining the compound's reactivity and interaction with other molecules. Studies have shown that the nitro group is substantially twisted from the plane of its attached benzene ring, influencing the compound's electronic properties and reactivity (Vijayakumar et al., 2012).
Chemical Reactions and Properties
6-Nitro-1,2,3-benzothiadiazole undergoes various chemical reactions, including nitration, reduction, and formation of Meisenheimer complexes, which are essential for its functionalization and application in synthesis pathways. The reactivity of nitro and halogeno derivatives toward methoxide ion indicates the formation of specific products under certain conditions, showcasing the compound's versatility in chemical transformations (Nunno & Florio, 1977).
Scientific Research Applications
Synthesis and Structural Properties :
- A study detailed the synthesis and structural study of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides, including 6-nitro-2,1,3-benzothiadiazole. The research revealed high in vitro release of nitric oxide from these compounds, suggesting their potential application in pharmacology or materials science (Konstantinova et al., 2018).
Antiparasitic Properties :
- Research investigated the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. This study highlighted the dependency of antiprotozoal properties on the chemical structure of benzothiazoles, pointing to their potential use in developing antiparasitic drugs (Delmas et al., 2002).
Insecticide Synergists :
- A study examined the effects of various insecticide synergists, including 6-nitro-1,2,3-benzothiadiazole, on the microsomal oxidation of certain compounds. This research contributes to understanding the role of benzothiadiazoles in enhancing the effectiveness of insecticides (Bolt & Kassel, 1976).
Coordination Chemistry and Crystal Engineering :
- Functionalized 2,1,3-benzothiadiazoles, including 4-nitro-2,1,3-benzothiadiazole, were used in metal coordination chemistry and crystal engineering of organic solids. This study presents new applications in developing complex molecular structures (Bashirov et al., 2014).
Pharmacological Research :
- Research on the pharmacokinetics of vinyl chloride in rats utilized 6-nitro-1,2,3-benzothiadiazole to study the metabolism of vinyl chloride. This study aids in understanding how benzothiadiazoles can be used in pharmacological research to analyze drug metabolism (Bolt et al., 1977).
Diagnostic Criterion for Acyl Radicals :
- A study found that benzothiazole is acylated by acyl radicals selectively in the 2-position, with 6-nitro-derivative showing higher reactivity. This reactivity is useful in syntheses and can be used as a diagnostic criterion for revealing the presence of acyl radicals in various oxidation processes (Caronna et al., 1971).
Safety And Hazards
properties
IUPAC Name |
6-nitro-1,2,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEXDPWRCYZDHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30183496 | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-1,2,3-benzothiadiazole | |
CAS RN |
29241-16-5 | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Nitro-1,2,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30183496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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